Lithium silicate

Description

Properties

CAS No. |

10102-24-6 |

|---|---|

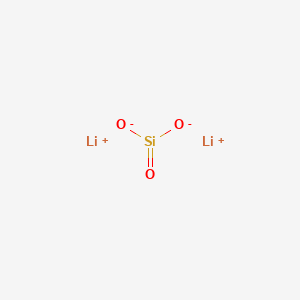

Molecular Formula |

H2LiO3Si |

Molecular Weight |

85.1 g/mol |

IUPAC Name |

dilithium;dioxido(oxo)silane |

InChI |

InChI=1S/Li.H2O3Si/c;1-4(2)3/h;1-2H |

InChI Key |

YLICFGNKAGHNAH-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[O-][Si](=O)[O-] |

Canonical SMILES |

[Li].O[Si](=O)O |

Other CAS No. |

12627-14-4 63985-45-5 10102-24-6 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Lithium Silicate Nanoparticles via Sol-Gel Method: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sol-gel method offers a versatile and controlled approach for synthesizing lithium silicate (B1173343) nanoparticles with tailored properties for a variety of applications, including as breeder materials for tritium, ionic conductors, gas sensors, CO2 sorbents, and in the development of new energy battery materials.[1][2] This technical guide provides a comprehensive overview of the sol-gel synthesis of different lithium silicate phases, detailing experimental protocols, summarizing key quantitative data, and illustrating the process workflow.

Core Principles of Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that involves the evolution of a network of inorganic materials through a series of hydrolysis and condensation reactions of molecular precursors in a liquid medium.[3] The process typically begins with a solution of precursors (the "sol") that undergoes a transition into a gelatinous network (the "gel"). Subsequent drying and heat treatment (calcination) of the gel are performed to remove residual organics and induce crystallization, yielding the final nanoparticle product.[3] This method allows for precise control over the particle size, morphology, and purity of the resulting materials.[4]

Experimental Protocols for this compound Nanoparticle Synthesis

The synthesis of specific this compound phases (e.g., lithium metasilicate (B1246114) - Li2SiO3, lithium orthosilicate (B98303) - Li4SiO4, and lithium disilicate - Li2Si2O5) via the sol-gel method requires careful selection of precursors and precise control over reaction parameters.

Synthesis of Lithium Metasilicate (Li₂SiO₃) Nanoparticles

This protocol is based on the reaction of tetraethyl orthosilicate (TEOS) and a lithium precursor.

Materials:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Lithium ethoxide (LiOC₂H₅) or Lithium nitrate (B79036) (LiNO₃)

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized water

-

Nitric acid (HNO₃) (catalyst)

Procedure:

-

Precursor Solution Preparation: A solution of TEOS in ethanol is prepared. In a separate container, the lithium precursor (lithium ethoxide or lithium nitrate) is dissolved in a mixture of ethanol and deionized water.

-

Hydrolysis: The TEOS solution is slowly added to the lithium precursor solution under vigorous stirring. A small amount of nitric acid can be added as a catalyst to promote the hydrolysis of TEOS.

-

Gelation: The resulting sol is stirred for a period ranging from a few hours to several days at a controlled temperature (e.g., ambient to 60°C) until a viscous gel is formed.[5]

-

Aging: The gel is aged for 24-48 hours at the same temperature to allow for the completion of condensation reactions and strengthening of the gel network.[5]

-

Drying: The aged gel is dried to remove the solvent. This can be done via conventional oven drying (e.g., at 60-120°C for 24 hours) or supercritical drying to minimize shrinkage and cracking.[5]

-

Calcination: The dried gel is calcined in a furnace at temperatures typically ranging from 500°C to 850°C to remove residual organic compounds and induce the crystallization of Li₂SiO₃ nanoparticles.[1][6] The final particle size is dependent on the calcination temperature.[1]

Synthesis of Lithium Orthosilicate (Li₄SiO₄) Nanoparticles

This protocol is often employed for applications such as CO₂ capture.[4]

Materials:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Lithium nitrate (LiNO₃) or Lithium hydroxide (B78521) (LiOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Ammonia (B1221849) solution (NH₄OH) (catalyst)

Procedure:

-

Precursor Solution Preparation: A stoichiometric amount of lithium nitrate or lithium hydroxide is dissolved in a mixture of ethanol and deionized water.

-

Hydrolysis and Condensation: TEOS is added dropwise to the lithium salt solution under constant stirring. An ammonia solution is then added to catalyze the hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: The sol is stirred until gelation occurs. The time required for gelation can vary depending on the specific concentrations and temperature.

-

Drying: The resulting gel is dried in an oven, typically at around 100-150°C, to remove the solvent and form a xerogel.

-

Calcination: The dried powder is calcined at temperatures between 700°C and 900°C to obtain crystalline Li₄SiO₄ nanoparticles.[7] The Li:Si molar ratio in the initial precursor solution is a critical parameter that influences the final product phase and purity.[7]

Synthesis of Lithium Disilicate (Li₂Si₂O₅) Nanoparticles

This protocol is adapted for the synthesis of lithium disilicate, a material with applications in glass-ceramics.[6]

Materials:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Lithium ethoxide (LiOC₂H₅)

-

Ethanol (C₂H₅OH)

-

Deionized water

Procedure:

-

Sol Formation: TEOS and lithium ethoxide are mixed in the desired stoichiometric ratio in an ethanolic solution.

-

Hydrolysis: A controlled amount of water is added to the solution to initiate hydrolysis. The water-to-alkoxide ratio is a key parameter in controlling the reaction kinetics.

-

Gelation and Aging: The solution is stirred until a gel is formed and then aged to complete the polycondensation process.

-

Drying: The gel is dried, typically at a low temperature (e.g., below 150°C), to form a xerogel.

-

Calcination: The xerogel is heat-treated at temperatures ranging from 550°C to 900°C to crystallize the Li₂Si₂O₅ phase.[6] The heating schedule can influence the final crystalline phase.[6]

Quantitative Data Summary

The properties of sol-gel synthesized this compound nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data reported in the literature.

| This compound Phase | Precursors | Calcination Temperature (°C) | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

| Li₂SiO₃ | TEOS, Lithium Ethoxide | < 500 | 5 - 50 | ~110 | [1] |

| Li₂SiO₃ | TEOS, Lithium Ethoxide | 700 | 5 - 50 | ~29 | [1] |

| Li₂SiO₃ | TEOS, Lithium Ethoxide | 850 | 5 - 50 | ~0.7 | [1] |

| Li₄SiO₄ | Not specified | Not specified | < 100 (aggregated in clusters < 500) | Not specified | [4] |

| Li₂SiO₃ | TEOS, Lithium Nitrate | 800 | Not specified | Not specified | [7] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the sol-gel synthesis process.

Caption: General workflow for the sol-gel synthesis of this compound nanoparticles.

Caption: Key reactions in the sol-gel process: hydrolysis and condensation of TEOS.

Applications and Future Perspectives

This compound nanoparticles synthesized via the sol-gel method exhibit significant potential in various fields. Their high surface area and controlled porosity make them excellent candidates for CO₂ capture.[4][7] In the energy sector, they are investigated as anode materials for lithium-ion batteries, where they can buffer volume expansion and improve cycle life.[8] Furthermore, their ionic conductivity is a valuable property for applications in solid-state electrolytes.[1] The versatility of the sol-gel method allows for the doping of this compound nanoparticles with other elements, opening up possibilities for tailoring their properties for specific applications, such as in bioactive glasses for dental and bone regeneration.[5][9] Future research will likely focus on optimizing synthesis parameters to achieve even greater control over nanoparticle characteristics and exploring their full potential in advanced materials and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. nanotrun.com [nanotrun.com]

- 3. azonano.com [azonano.com]

- 4. aidic.it [aidic.it]

- 5. Frontiers | Sol-gel synthesis of lithium doped mesoporous bioactive glass nanoparticles and tricalcium silicate for restorative dentistry: Comparative investigation of physico-chemical structure, antibacterial susceptibility and biocompatibility [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lithium Silicates in Anode Materials for Li-Ion and Li Metal Batteries [mdpi.com]

- 9. Sol-gel synthesis of lithium doped mesoporous bioactive glass nanoparticles and tricalcium silicate for restorative dentistry: Comparative investigation of physico-chemical structure, antibacterial susceptibility and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrothermal Synthesis of Lithium Metasilicate (Li2SiO3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of lithium metasilicate (B1246114) (Li2SiO3), a material of significant interest for various applications, including biomaterials, CO2 capture, and solid-state electrolytes. This document details the experimental protocols, summarizes key quantitative data from multiple studies, and visualizes the synthesis workflow and proposed reaction mechanisms.

Introduction

Lithium metasilicate (Li2SiO3) is an inorganic compound that has garnered considerable attention due to its versatile properties. The hydrothermal synthesis route offers a promising method for producing crystalline Li2SiO3 powders with controlled morphology and particle size at relatively low temperatures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The precise control over reaction parameters such as temperature, time, precursor types, and molar ratios allows for the tailoring of the final product's characteristics.

Experimental Protocols for Hydrothermal Synthesis

Several precursor systems have been successfully employed for the hydrothermal synthesis of Li2SiO3. Below are detailed methodologies for the most common approaches.

Synthesis using Lithium Carbonate (Li2CO3) and Silicic Acid (H2SiO3)

This protocol is adapted from studies focusing on the influence of Li/Si molar ratios on the final product morphology.[1][2]

Materials:

-

Lithium Carbonate (Li2CO3)

-

Silicic Acid (H2SiO3)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

Procedure:

-

Prepare a 60 mL aqueous solution of NaOH with a specific concentration (e.g., 0.3 M, 0.8 M, 1.06 M, or 1.4 M) and heat to 80 °C under magnetic stirring.

-

Add 0.300 g (4.00 mmol) of Li2CO3 to the hot NaOH solution.

-

Subsequently, add a calculated amount of H2SiO3 to achieve the desired Li/Si molar ratio (e.g., 2:3, 1:3, 1:4, or 1:5). For example, for a 2:3 ratio, add 1.06 g (8.69 mmol) of H2SiO3.

-

Continue stirring the resulting solution for an additional 15 minutes to ensure homogeneity.

-

Transfer the solution into a 100-mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 72 hours.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the white precipitate by filtration, wash it several times with distilled water to remove any impurities, and finally with ethanol.

-

Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) for several hours.

Synthesis using Lithium Nitrate (LiNO3) and Silicon Dioxide (SiO2)

This method demonstrates the effect of reaction time on the morphology of the synthesized Li2SiO3.[3][4][5]

Materials:

-

Lithium Nitrate (LiNO3)

-

Silicon Dioxide (SiO2)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

Procedure:

-

Prepare a 60 mL aqueous solution of 0.3 M NaOH and heat it to 80 °C with continuous stirring.

-

Add 0.400 g (5.80 mmol) of LiNO3 and 0.522 g (8.69 mmol) of SiO2 to the hot NaOH solution, corresponding to a Li:Si molar ratio of 2:3.

-

Stir the mixture for 15 minutes to form a homogeneous precursor solution.

-

Transfer the solution to a 100-mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and maintain it at 180 °C for a designated period (e.g., 48, 72, or 96 hours).

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

-

Filter the resulting white product, wash it thoroughly with distilled water and ethanol.

-

Dry the powder in an oven at a suitable temperature.

Synthesis using Lithium Hydroxide (LiOH·H2O) and Tetraethyl Orthosilicate (TEOS)

This protocol is suitable for producing Li2SiO3 powders at a lower temperature.[6]

Materials:

-

Lithium Hydroxide Monohydrate (LiOH·H2O)

-

Tetraethyl Orthosilicate (TEOS, Si(OC2H5)4)

-

Distilled Water

Procedure:

-

Dissolve a stoichiometric amount of LiOH·H2O in distilled water.

-

Add TEOS to the lithium hydroxide solution under vigorous stirring to initiate hydrolysis and form a sol.

-

Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 100 °C and maintain this temperature for 72 hours.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the product by filtration, wash with distilled water, and dry.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various research articles on the hydrothermal synthesis of Li2SiO3, allowing for easy comparison of experimental parameters and their outcomes.

Table 1: Influence of Li/Si Molar Ratio on Li2SiO3 Synthesis [1][2]

| Li/Si Molar Ratio | Precursors | Temperature (°C) | Time (h) | NaOH Conc. (M) | Resulting Crystal Phase | Morphology |

| 2:3 | Li2CO3, H2SiO3 | 180 | 72 | 0.3 | Orthorhombic (Cmc21) | Flower-like structures |

| 1:3 | Li2CO3, H2SiO3 | 180 | 72 | 0.8 | Orthorhombic (Cmc21) | Straw bundle-like flowers |

| 1:4 | Li2CO3, H2SiO3 | 180 | 72 | 1.06 | Orthorhombic (Cmc21) | Microrods and microspheres |

| 1:5 | Li2CO3, H2SiO3 | 180 | 72 | 1.4 | Orthorhombic (Cmc21) | Non-homogenous layer-like |

Table 2: Influence of Reaction Time on Li2SiO3 Synthesis [3][4][5]

| Reaction Time (h) | Precursors | Li/Si Molar Ratio | Temperature (°C) | NaOH Conc. (M) | Resulting Crystal Phase | Morphology |

| 48 | LiNO3, SiO2 | 2:3 | 180 | 0.3 | Orthorhombic (Cmc21) | Belt-like structures |

| 72 | LiNO3, SiO2 | 2:3 | 180 | 0.3 | Orthorhombic (Cmc21) | Mixture of rods and belts |

| 96 | LiNO3, SiO2 | 2:3 | 180 | 0.3 | Orthorhombic (Cmc21) | Flower-like structures |

Table 3: Cell Parameters of Hydrothermally Synthesized Li2SiO3 [1][2][3][5]

| Sample Condition | a (Å) | b (Å) | c (Å) | Reference |

| Standard (JCPDS: 14-0322) | 9.3920 | 5.3970 | 4.6600 | [5] |

| Li/Si = 2:3 (72h, 180°C) | 9.3834 | 5.4018 | 4.6682 | [1][2] |

| Li/Si = 1:3 (72h, 180°C) | 9.3762 | 5.3998 | 4.6678 | [1][2] |

| Li/Si = 1:5 (72h, 180°C) | 9.3701 | 5.3921 | 4.6613 | [1][2] |

| 48h (180°C, Li/Si = 2:3) | 9.3870 | 5.3988 | 4.6703 | [3][5] |

| 72h (180°C, Li/Si = 2:3) | 9.3867 | 5.3990 | 4.6703 | [3][5] |

| 96h (180°C, Li/Si = 2:3) | 9.3861 | 5.3983 | 4.6690 | [3][5] |

Table 4: Optical Properties of Hydrothermally Synthesized Li2SiO3 [3]

| Reaction Time (h) | Excitation Wavelength (nm) | Emission Peak (nm) | Estimated Band Gap (eV) |

| 48 | 200 | 423 | 4.43 |

| 72 | 200 | 415 | 4.38 |

| 96 | 200 | 402 | 4.30 |

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed chemical reaction pathway for the hydrothermal synthesis of Li2SiO3.

Experimental Workflow

References

- 1. oiccpress.com [oiccpress.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. d-nb.info [d-nb.info]

- 4. [PDF] Part I: lithium metasilicate (Li2SiO3)—mild condition hydrothermal synthesis, characterization, and optical properties | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"solid-state reaction kinetics for lithium orthosilicate Li4SiO4"

An In-depth Technical Guide on the Solid-State Reaction Kinetics for Lithium Orthosilicate (B98303) (Li₄SiO₄)

Introduction

Lithium orthosilicate (Li₄SiO₄) is a ceramic material of significant interest in various advanced technological fields. It is a primary candidate as a tritium (B154650) breeder material in future fusion reactors and is also extensively researched as a high-temperature sorbent for carbon dioxide (CO₂) capture.[1][2] The efficiency of Li₄SiO₄ in these applications is intrinsically linked to its phase purity, particle morphology, and textural properties, which are established during its synthesis. The most common and scalable method for producing Li₄SiO₄ is through solid-state reaction. A thorough understanding of the reaction kinetics is paramount for optimizing the synthesis process, controlling the final product's characteristics, and enabling efficient large-scale production.

This technical guide provides a comprehensive overview of the solid-state reaction kinetics for the synthesis of lithium orthosilicate. It details the reaction mechanisms, summarizes key kinetic parameters from various studies, outlines the experimental protocols for kinetic analysis, and discusses the primary factors that influence the reaction rate.

Solid-State Synthesis and Reaction Mechanism

The conventional solid-state synthesis of Li₄SiO₄ typically involves the high-temperature reaction between a lithium source, most commonly lithium carbonate (Li₂CO₃), and a silica (B1680970) (SiO₂) source. The overall reaction is:

2 Li₂CO₃ + SiO₂ → Li₄SiO₄ + 2 CO₂

Research indicates that this reaction does not occur in a single step but proceeds through a two-stage mechanism involving the formation of lithium metasilicate (B1246114) (Li₂SiO₃) as an intermediate product.[3]

-

Step 1: Formation of Lithium Metasilicate (Li₂SiO₃)

-

Reaction: Li₂CO₃ + SiO₂ → Li₂SiO₃ + CO₂

-

This initial reaction occurs at the contact points between the reactant particles at temperatures typically between 515°C and 565°C.[3]

-

-

Step 2: Formation of Lithium Orthosilicate (Li₄SiO₄)

-

Reaction: Li₂SiO₃ + Li₂CO₃ → Li₄SiO₄ + CO₂

-

The newly formed Li₂SiO₃ layer then reacts with additional Li₂CO₃ to produce the final Li₄SiO₄ product. This step generally occurs at higher temperatures, in the range of 565°C to 754°C.[3]

-

The Core-Shell Diffusion Model

The kinetics of the solid-state reaction between Li₂CO₃ and SiO₂ can be effectively described by a core-shell model.[2] In this model, the SiO₂ particle acts as the core.

-

Initially, the reaction forms a thin layer of the intermediate product, Li₂SiO₃, on the surface of the SiO₂ core.

-

This Li₂SiO₃ layer then reacts with more Li₂CO₃ to form an outer layer of the final product, Li₄SiO₄.

-

As the reaction progresses, the product layers (Li₂SiO₃ and Li₄SiO₄) grow thicker, covering the unreacted SiO₂ core.

-

For the reaction to continue, lithium ions (Li⁺) and oxygen ions (O²⁻) from the Li₂CO₃ must diffuse through these solid product layers to reach the SiO₂ core. This diffusion process is significantly slower than the chemical reactions at the interfaces.[2]

Consequently, the overall rate of Li₄SiO₄ formation is controlled by the diffusion of ions through the product layers. This diffusion-controlled mechanism is a critical aspect of its reaction kinetics.[1]

Kinetic Models

To mathematically describe the kinetics of Li₄SiO₄ synthesis, various solid-state reaction models are employed. The choice of model often depends on the specific reaction conditions and the rate-limiting step.

-

Avrami-Erofeev Model: This model is frequently used to describe solid-state reactions that are controlled by nucleation and growth.[1][4] The formation of Li₄SiO₄ crystal nuclei occurs randomly, and these nuclei then grow. The growth phase is often governed by the diffusion of reactants through the product layer.[1] The Malek method is one analytical approach used to determine that the Avrami-Erofeev model is suitable for the formation of Li₄SiO₄ from Li₂SiO₃ and Li₂CO₃.[1]

-

Diffusion Models (e.g., Jander, Ginstling-Brounshtein): Given that the reaction is often limited by the diffusion of ions through the product layer, diffusion-controlled models are highly relevant.[5] These models mathematically relate the reaction rate to the thickness of the product layer and the diffusion coefficient of the mobile species. The Jander model, for instance, can be used to fit adsorption processes and calculate activation energies in the diffusion-controlled stage.[6]

Experimental Protocols for Kinetic Analysis

The study of solid-state reaction kinetics for Li₄SiO₄ synthesis relies on several key analytical techniques to monitor the reaction progress as a function of time and temperature.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

-

Principle: TG-DTA is the primary technique for kinetic analysis of this reaction.[7] Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. In the synthesis of Li₄SiO₄ from Li₂CO₃, the mass loss is directly proportional to the amount of CO₂ released, which in turn corresponds to the extent of the reaction. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the heat flow difference between the sample and a reference, identifying exothermic or endothermic transitions like phase changes or reactions.

-

Methodology:

-

Sample Preparation: Stoichiometric amounts of high-purity Li₂CO₃ and SiO₂ powders are intimately mixed, often through ball milling, to ensure homogeneity.

-

Analysis Conditions: A small, precise amount of the reactant mixture is placed in a crucible (e.g., alumina (B75360) or platinum). The sample is heated in a controlled atmosphere (typically air or an inert gas like N₂) at a constant heating rate (non-isothermal kinetics) or held at a specific temperature (isothermal kinetics).

-

Data Acquisition: The TGA instrument records the sample's mass over time/temperature. The resulting curve of mass vs. temperature provides the raw data for kinetic calculations.

-

Kinetic Parameter Estimation: The reaction conversion (α) is calculated from the mass loss data. This data is then fitted to various solid-state kinetic models to determine the activation energy (Eₐ) and the pre-exponential factor (A).

-

X-Ray Diffraction (XRD)

-

Principle: XRD is used to identify the crystalline phases present in a sample. It is essential for confirming the reaction pathway, identifying the formation of the Li₂SiO₃ intermediate, and verifying the phase purity of the final Li₄SiO₄ product.

-

Methodology:

-

The reaction is run for specific times or quenched at different temperatures.

-

A small portion of the sample is collected at each interval.

-

XRD patterns are recorded for each sample.

-

By analyzing the presence and intensity of characteristic diffraction peaks for Li₂CO₃, SiO₂, Li₂SiO₃, and Li₄SiO₄, the evolution of the phases throughout the reaction can be tracked.[3]

-

Scanning Electron Microscopy (SEM)

-

Principle: SEM provides high-magnification images of the sample's surface, revealing information about particle size, morphology, and the degree of sintering.

-

Methodology:

-

Samples from different stages of the reaction are mounted on a stub and coated with a conductive layer (e.g., gold).

-

The SEM is used to visualize the reactant particles, the formation of product layers around the core reactants, and the morphology of the final Li₄SiO₄ powder. This can provide qualitative support for the core-shell reaction model.[3]

-

Quantitative Kinetic Data

The activation energy (Eₐ) is a critical parameter derived from kinetic studies, representing the minimum energy required for the reaction to occur. It is a key indicator of the reaction's temperature sensitivity. Below is a summary of kinetic data from various studies on reactions involving Li₄SiO₄.

| System / Reaction | Temperature Range (°C) | Kinetic Model / Method | Activation Energy (Eₐ) (kJ/mol) | Notes |

| Synthesis: Li₂SiO₃ + Li₂CO₃ → Li₄SiO₄ | ~650°C | Avrami-Erofeev | - | The reaction involves nucleation followed by diffusion-controlled growth.[1] |

| Synthesis: Li₂CO₃ + Al₂O₃ | - | Diffusion Controlled | 292 | For comparison, synthesis of Lithium Aluminate.[1] |

| Decomposition: Li₄SiO₄ → Li₂SiO₃ (Solid Phase) | 900 - 1000°C | Arrhenius Theory | 408 | Decomposition occurs via lithium sublimation.[3][5] |

| Decomposition: Li₄SiO₄ → Li₂SiO₃ (Liquid Phase) | > 1100°C | Arrhenius Theory | 250 | Kinetic data varies as Li₄SiO₄ melts.[3][5] |

| CO₂ Adsorption: LSO Sorbent (Kinetic Stage) | - | - | 72.93 | Kinetic-controlled stage of CO₂ adsorption.[6] |

| CO₂ Adsorption: LSO Sorbent (Diffusion Stage) | - | Jander Model | 323.15 | Diffusion-controlled stage of CO₂ adsorption.[6] |

| CO₂ Adsorption: Na-LSO Sorbent (Kinetic Stage) | - | - | 99.23 | Kinetic-controlled stage with Na-doping.[6] |

| CO₂ Adsorption: Na-LSO Sorbent (Diffusion Stage) | - | Jander Model | 176.79 | Diffusion-controlled stage with Na-doping.[6] |

Note: Data for the direct synthesis of Li₄SiO₄ from Li₂CO₃ and SiO₂ is often embedded within broader studies. The table includes related reactions and decomposition data to provide a comprehensive kinetic context.

Factors Influencing Reaction Kinetics

Several experimental parameters can significantly alter the solid-state reaction kinetics of Li₄SiO₄ formation.

-

Temperature and Heating Rate: As with most chemical reactions, higher temperatures increase the rate of ion diffusion and, therefore, the overall reaction rate. However, excessively high temperatures (>900°C) can lead to undesirable side reactions, such as the decomposition of Li₄SiO₄ into Li₂SiO₃ through lithium sublimation, or significant sintering, which can reduce the surface area of the final product.[3][5]

-

Particle Size and Morphology: The reaction kinetics are highly dependent on the interfacial contact area between the reactants. Using reactants with smaller particle sizes (e.g., in the nanometer range) increases the surface area, which can enhance the reaction rate and potentially lower the required synthesis temperature.[8]

-

Stoichiometry (Li/Si Ratio): The molar ratio of the lithium precursor to the silicon precursor is critical. While a stoichiometric ratio of Li/Si = 4 is required for pure Li₄SiO₄, slight variations can be used to influence the reaction pathway and final phase composition.[3]

-

Synthesis Method: While this guide focuses on the solid-state method, other synthesis techniques like sol-gel, precipitation, and solution-combustion can produce Li₄SiO₄ precursors with much higher reactivity due to their nanoscale particle size and chemical homogeneity.[3][8] These methods can significantly alter the reaction kinetics compared to the conventional solid-state route.

Conclusion

The solid-state synthesis of lithium orthosilicate is a complex process governed by a multi-step, diffusion-controlled reaction mechanism. The formation proceeds via a Li₂SiO₃ intermediate, with the overall rate limited by the diffusion of Li⁺ and O²⁻ ions through the growing product layers, a process well-described by the core-shell model. Kinetic analysis, primarily conducted using thermogravimetry, reveals that factors such as temperature, reactant particle size, and synthesis method are crucial in controlling the reaction rate and the properties of the final material. A comprehensive understanding of these kinetic principles is essential for the rational design of synthesis protocols to produce high-purity, high-performance Li₄SiO₄ for its diverse and critical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis for cyclic CO2 capture using lithium orthosilicate sorbents derived from different silicon precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics Analysis of Solid State Reaction for the Synthesis of Lithium Orthosilicate | springerprofessional.de [springerprofessional.de]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Crystal Structure and Phase Analysis of Lithium Silicate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the crystal structures and phase transitions of common lithium silicate (B1173343) polymorphs. It is designed to serve as a comprehensive resource, offering detailed crystallographic data, phase transformation information, and standardized experimental protocols for characterization.

Introduction to Lithium Silicate Polymorphism

Lithium silicates are a class of ceramic materials with diverse applications, including solid-state electrolytes for batteries, high-temperature CO2 capture sorbents, and biomedical coatings.[1][2] Their performance in these applications is intrinsically linked to their crystal structure. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of the this compound system. Understanding the distinct polymorphs and the transitions between them is crucial for optimizing material synthesis and performance. The most commonly studied compositions include lithium orthosilicate (B98303) (Li₄SiO₄), lithium metasilicate (B1246114) (Li₂SiO₃), and lithium disilicate (Li₂Si₂O₅).

Crystal Structures of Major this compound Polymorphs

The fundamental building block of silicate structures is the [SiO₄]⁴⁻ tetrahedron. The arrangement of these tetrahedra and the coordinating Li⁺ ions define the crystal structure of each polymorph.

Lithium Orthosilicate (Li₄SiO₄)

Lithium orthosilicate is known for its application as a high-temperature CO₂ sorbent. It exists in several polymorphic forms, most notably a monoclinic and a triclinic structure.[3][4][5] The structure consists of isolated SiO₄ tetrahedra linked by lithium ions in various coordination environments (LiO₄, LiO₅, LiO₆).[6] The complex arrangement of these polyhedra gives rise to its distinct properties.[6][7]

Lithium Metasilicate (Li₂SiO₃)

Lithium metasilicate features infinite chains of corner-sharing SiO₄ tetrahedra. It crystallizes in the orthorhombic space group Cmc2₁.[8] Within this structure, Li⁺ ions are coordinated to four oxygen atoms, forming distorted LiO₄ tetrahedra that link the silicate chains.[8] This arrangement results in a material with notable thermal stability.[9]

Lithium Disilicate (Li₂Si₂O₅)

Lithium disilicate is widely used in dental ceramics due to its excellent mechanical properties.[10] It is characterized by sheets of SiO₄ tetrahedra. A common polymorph crystallizes in the orthorhombic Pbcn space group.[11] The transformation from lithium metasilicate to the more stable lithium disilicate phase is a critical step in the production of high-strength glass-ceramics.[10][12]

Summary of Crystallographic Data

The crystallographic data for the most stable or commonly cited polymorphs of these lithium silicates are summarized below for comparative analysis.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Lithium Orthosilicate | Li₄SiO₄ | Monoclinic | P2₁/m | 11.546 | 6.090 | 16.645 | 90 | 99.5 | 90 | [6] |

| Lithium Orthosilicate | Li₄SiO₄ | Triclinic | P-1 | - | - | - | - | - | - | [3] |

| Lithium Metasilicate | Li₂SiO₃ | Orthorhombic | Cmc2₁ | 5.36 | 9.33 | 4.65 | 90 | 90 | 90 | [8] |

| Lithium Disilicate | Li₂Si₂O₅ | Orthorhombic | Pbcn | - | - | - | - | - | - | [11] |

Phase Transitions and Thermal Analysis

Phase transitions in lithium silicates are typically induced by temperature changes. These transformations are critical in materials processing, as they dictate the final phase composition and microstructure. For example, in the production of lithium disilicate glass-ceramics, an initial crystallization of lithium metasilicate occurs at lower temperatures (550-650 °C), which then transforms into the desired lithium disilicate phase at higher temperatures.[10][13]

| Transformation | Typical Temperature Range (°C) | Notes | Ref. |

| Li₂SiO₃ → Li₂Si₂O₅ | > 700 | Transformation from metasilicate to disilicate in glass-ceramic systems. | [13] |

| Li₄SiO₄ decomposition | > 900-1000 | Begins to decompose into Li₂SiO₃ through lithium sublimation. | [9] |

A logical pathway for temperature-induced transformations in a lithium-silica glass system often follows a sequence from a less stable to a more stable crystalline phase.

Experimental Protocols for Characterization

Accurate phase identification and structural analysis are paramount. X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are primary techniques for this purpose.[14][15]

Protocol for Powder X-ray Diffraction (XRD) Analysis

XRD is the definitive method for identifying crystalline phases.[16][17] The unique diffraction pattern of a crystalline material acts as a fingerprint.

Objective: To identify the crystalline phases present in a this compound sample and determine their crystallographic parameters.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample into a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random crystal orientation.

-

Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface to prevent peak displacement errors.

-

-

Instrument Setup:

-

Data Collection:

-

Scan the sample over a 2θ range appropriate for lithium silicates, typically from 10° to 80°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good resolution.

-

-

Data Analysis:

-

Perform phase identification by comparing the experimental diffraction pattern to reference patterns in a crystallographic database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD).[16]

-

For quantitative phase analysis or lattice parameter refinement, employ the Rietveld refinement method using appropriate software. This requires knowledge of the approximate crystal structures of the phases present.[19]

-

Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of thermal events like glass transitions, crystallization, and melting.[15][20]

Objective: To determine the temperatures of phase transitions (e.g., crystallization, melting) in a this compound sample.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the powdered or glass sample into an aluminum or platinum DSC pan.[20] An empty, sealed pan is used as the reference.

-

Hermetically seal the pans to prevent any interaction with the atmosphere.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Data Collection:

-

Heat the sample at a constant rate, typically 10 K/min, over the desired temperature range (e.g., from room temperature to 1200 °C).[21]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting DSC curve. Exothermic peaks typically indicate crystallization events, while endothermic peaks correspond to melting or other phase transitions.

-

Determine the onset and peak temperatures for each thermal event. The glass transition (Tg) will appear as a step-like change in the baseline.[22]

-

The following diagram illustrates a standard workflow for characterizing a newly synthesized this compound material.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound nanosheets with excellent capture capacity and kinetics with unprecedented stability for high-temperature CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-559848: Li4SiO4 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. people.bath.ac.uk [people.bath.ac.uk]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. ceramics.org [ceramics.org]

- 15. Differential Scanning Calorimetry Analysis [intertek.com]

- 16. Ceramic Materials Characterization Using X-Ray Diffraction | 2017-05-01 | Ceramic Industry [ceramicindustry.com]

- 17. rms-foundation.ch [rms-foundation.ch]

- 18. A New X-ray Diffraction Spectrum-Based Untargeted Strategy for Accurately Identifying Ancient Painted Pottery from Various Dynasties and Locations in China [mdpi.com]

- 19. lamav.weebly.com [lamav.weebly.com]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. akjournals.com [akjournals.com]

- 22. scispace.com [scispace.com]

An In-depth Technical Guide to the Electrochemical Properties of Amorphous Lithium Silicate Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous lithium silicate (B1173343) (a-LixSiOy) thin films are emerging as a compelling class of solid-state electrolytes for next-generation lithium-ion batteries and other micro-ionic devices. Their amorphous nature offers the potential for isotropic ionic conductivity, suppression of grain boundary resistance, and a wide electrochemical stability window. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and characterization methodologies for amorphous lithium silicate thin films, intended to serve as a valuable resource for researchers in the field.

Synthesis of Amorphous this compound Thin Films

Several techniques have been successfully employed for the deposition of amorphous this compound thin films, with radio-frequency (RF) magnetron sputtering and atomic layer deposition (ALD) being the most prominent.

Radio-Frequency (RF) Magnetron Sputtering

RF magnetron sputtering is a versatile physical vapor deposition technique that allows for the synthesis of amorphous this compound thin films with varying stoichiometries.[1] In this process, a target of a specific this compound composition (e.g., Li2SiO3) is bombarded with high-energy ions from a plasma, typically argon, causing atoms from the target to be ejected and deposited onto a substrate.[1]

Experimental Protocol: RF Magnetron Sputtering

-

Target Preparation : A this compound target of the desired stoichiometry (e.g., Li2SiO3) is procured or synthesized.

-

Substrate Preparation : Substrates, such as copper foil or silicon wafers, are cleaned to remove any surface contaminants.

-

Deposition Chamber Setup : The target and substrates are placed in a high-vacuum sputtering chamber. The chamber is then evacuated to a base pressure of typically less than 1x10-5 Pa.[1]

-

Sputtering Process :

-

An inert gas, usually argon (Ar), is introduced into the chamber at a controlled flow rate (e.g., 10 sccm).[2]

-

An RF power (e.g., 100-150 W) is applied to the target to generate a plasma.[1][2]

-

The substrate can be rotated to ensure uniform film deposition.[2]

-

The deposition is carried out for a specific duration to achieve the desired film thickness. The growth rate can be on the order of 100 nm/hour.[3]

-

-

Post-Deposition Characterization : The deposited films are characterized for their composition, structure, and thickness using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and profilometry. The amorphous nature of the films is typically confirmed by the absence of sharp diffraction peaks in the XRD pattern.[2]

Atomic Layer Deposition (ALD)

Atomic layer deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. ALD allows for precise thickness control at the atomic level and excellent conformity on complex topographies. For this compound thin films, precursors such as lithium hexamethyldisilazide [Li(N(SiMe3)2)] and ozone (O3) can be used.[2]

Experimental Protocol: Atomic Layer Deposition

-

Precursor Selection : Suitable lithium and silicon precursors are chosen. For example, Li(N(SiMe3)2) and O3.[2]

-

Deposition Chamber Setup : The substrate is placed in an ALD reactor.

-

ALD Cycle :

-

The first precursor (e.g., Li(N(SiMe3)2)) is pulsed into the reactor and chemisorbs onto the substrate surface.

-

The chamber is purged with an inert gas (e.g., N2) to remove any unreacted precursor and byproducts.

-

The second precursor (e.g., O3) is pulsed into the reactor and reacts with the chemisorbed first precursor to form a monolayer of the desired material.

-

The chamber is purged again with the inert gas.

-

-

Film Growth : This cycle is repeated until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.8 Å/cycle.[2]

-

Deposition Temperature : The deposition temperature is a critical parameter that influences the film composition and growth rate. For the Li(N(SiMe3)2) and O3 process, a temperature range of 150 to 400 °C has been explored, with amorphous films obtained at temperatures up to 250 °C.[2]

Electrochemical Properties

The electrochemical properties of amorphous this compound thin films are paramount to their function as solid-state electrolytes. Key parameters include ionic conductivity, electrochemical stability, and interfacial properties.

Ionic Conductivity

The ionic conductivity of amorphous this compound is a measure of its ability to transport lithium ions. At room temperature, the ionic conductivity of amorphous Li2SiO3 and Li4SiO4 films has been reported to be relatively low, in the range of 2.5 × 10-8 and 4.1 × 10-7 S cm-1, respectively.[2] However, amorphous Li2SiO3 thin films have demonstrated ionic conductivities one to two orders of magnitude higher at elevated temperatures compared to their polycrystalline counterparts.[2]

Nitrogen doping to form lithium silicon oxynitride (LiSiON) has been shown to significantly enhance ionic conductivity. Amorphous LiSiON thin films prepared by RF magnetron sputtering have exhibited a high ionic conductivity of 6.3 × 10-6 S·cm-1 at room temperature.[1][3]

Table 1: Ionic Conductivity of Amorphous this compound and Related Thin Films

| Material Composition | Deposition Method | Ionic Conductivity (S·cm-1) at Room Temperature | Reference(s) |

| Amorphous Li2SiO3 | Not Specified | 2.5 × 10-8 | [2] |

| Amorphous Li4SiO4 | Not Specified | 4.1 × 10-7 | [2] |

| Amorphous Lithium Phosphosilicate | RF Magnetron Sputtering | 1.4 × 10-6 | [4] |

| Amorphous LiSiON | RF Magnetron Sputtering | 6.3 × 10-6 | [1][3] |

Electrochemical Stability Window

The electrochemical stability window refers to the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide electrochemical stability window is crucial for compatibility with high-voltage cathode materials. Amorphous LiSiON thin films have been reported to have a wide voltage window of over 5 V, making them suitable for use in thin-film lithium batteries.[1][3]

Electrochemical Characterization Techniques

To evaluate the electrochemical performance of amorphous this compound thin films, several characterization techniques are employed, with cyclic voltammetry and electrochemical impedance spectroscopy being central.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical behavior of materials.[5][6] It provides information on redox potentials, electrochemical reversibility, and the electrochemical stability window.[5]

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell Assembly : A three-electrode or two-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The amorphous this compound thin film serves as the working electrode (or as the electrolyte in a full cell). Lithium metal is commonly used as both the counter and reference electrode.

-

Electrolyte : A liquid electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) is typically used for half-cell measurements.

-

Measurement Parameters :

-

Potential Window : The potential is swept between defined upper and lower limits. The range is selected to probe the electrochemical stability of the thin film.

-

Scan Rate : The potential is swept at a specific rate (e.g., 0.1 mV/s). Varying the scan rate can provide insights into the kinetics of the electrochemical processes.[7]

-

-

Data Analysis : The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The absence of significant redox peaks within a certain voltage range indicates the electrochemical stability window of the material.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the ionic and electronic transport properties of materials and interfaces.[7] By applying a small sinusoidal AC voltage and measuring the resulting current, the impedance of the system can be determined over a range of frequencies.

Experimental Protocol: Electrochemical Impedance Spectroscopy

-

Cell Assembly : A symmetric cell (e.g., Li / a-LixSiOy / Li) or a blocking electrode cell (e.g., Stainless Steel / a-LixSiOy / Stainless Steel) is assembled.

-

Measurement Parameters :

-

Frequency Range : A wide frequency range is typically scanned, for example, from 1 MHz down to 1 mHz.

-

AC Amplitude : A small AC voltage perturbation (e.g., 10 mV) is applied.

-

-

Data Analysis : The impedance data is often plotted in a Nyquist plot (imaginary part of impedance vs. real part). From this plot, an equivalent circuit model can be used to extract key parameters such as bulk ionic resistance, interfacial resistance, and charge transfer resistance. The ionic conductivity (σ) can be calculated from the bulk resistance (Rb), the thickness of the film (L), and the area of the electrode (A) using the formula: σ = L / (Rb * A).

Visualizing Experimental Workflows and Conduction Mechanisms

To better illustrate the processes involved in the study of amorphous this compound thin films, the following diagrams are provided.

Caption: Experimental workflow for amorphous this compound thin films.

Caption: Li-ion conduction in an amorphous silicate network.

Conclusion

Amorphous this compound thin films represent a promising avenue for the development of all-solid-state microbatteries. Their synthesis via techniques like RF magnetron sputtering and ALD allows for tunable compositions and properties. While pristine amorphous lithium silicates exhibit modest ionic conductivity at room temperature, strategies such as nitrogen doping have shown significant improvements. The electrochemical characterization through CV and EIS is essential for understanding their performance and limitations. Further research focusing on optimizing the composition and deposition parameters is crucial to unlock the full potential of these materials as solid-state electrolytes.

References

- 1. Structural and compositional characterization of RF magnetron cosputtered this compound films: From Li2Si2O5 to lithium-rich Li8SiO6 (Journal Article) | OSTI.GOV [osti.gov]

- 2. mdpi.com [mdpi.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Thermal Fortitude of Lithium Orthosilicate: An In-depth Technical Guide to its Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Lithium orthosilicate (B98303) (Li4SiO4) stands as a material of significant interest across various scientific and industrial domains, from its potential role in carbon capture technologies to its application in solid-state batteries and as a tritium (B154650) breeding material in fusion reactors.[1] Central to its utility in these high-temperature applications is a thorough understanding of its thermal stability and decomposition mechanism. This technical guide provides a comprehensive overview of the thermal behavior of Li4SiO4, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the fundamental processes involved.

Thermal Stability Profile of Li4SiO4

The thermal stability of lithium orthosilicate is a critical parameter influencing its operational limits. Under inert atmospheres, Li4SiO4 exhibits a complex thermal profile characterized by phase transitions and eventual decomposition at elevated temperatures.

Key Thermal Properties:

| Property | Temperature (°C) | Conditions/Notes | Reference(s) |

| Melting Point | 1258 | Congruent melting | [1] |

| Phase Transition | 600 - 740 | Associated with changes in specific heat capacity | [2] |

| Onset of Decomposition | 900 - 1000 | Begins to decompose into Li2SiO3 via lithium sublimation. | [3] |

| Accelerated Decomposition | > 1100 | The rate of decomposition increases significantly. | [3] |

Decomposition Kinetics:

The decomposition of Li4SiO4 has been studied, revealing distinct activation energies for the solid and liquid phases, underscoring the different mechanisms at play below and above its melting point.

| Phase | Activation Energy (kJ mol⁻¹) | Kinetic Model | Reference(s) |

| Solid Phase | -408 | Arrhenius kinetic theory | [3] |

| Liquid Phase | -250 | Arrhenius kinetic theory | [3] |

| Overall Decomposition | -331 | Diffusion-controlled reaction in a spherical system | [3] |

The Decomposition Pathway of Li4SiO4

The primary mechanism of thermal decomposition for lithium orthosilicate involves the sublimation of lithium, leading to the formation of lithium metasilicate (B1246114) (Li2SiO3) as a solid product. This process can be represented by the following reaction:

2Li₄SiO₄(s) → 2Li₂SiO₃(s) + 2Li₂O(g)

However, it is more commonly described as a sublimation of lithium at elevated temperatures, which drives the transformation of the remaining solid.

Caption: Decomposition of Li₄SiO₄ to Li₂SiO₃ via Lithium Sublimation.

Experimental Analysis of Thermal Properties: Methodologies

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of Li4SiO4.

1. Synthesis of Li4SiO4:

A common and effective method for synthesizing Li4SiO4 for thermal analysis is the solid-state reaction method .

-

Precursors: Lithium carbonate (Li2CO3) and silicon dioxide (SiO2) are typically used as starting materials.[4][5]

-

Mixing: The precursors are intimately mixed, often through ball milling, to ensure homogeneity.[6]

-

Calcination: The mixture is then subjected to a controlled heat treatment. A typical protocol involves heating to 900°C and holding for a period of 2 to 4 hours.[3][5] The heating rate can also be a critical parameter, with rates around 5°C/min being reported as optimal.[5][7]

2. Thermal Analysis Techniques:

-

Thermogravimetric Analysis (TGA): TGA is employed to monitor changes in the mass of a sample as a function of temperature. For Li4SiO4, this is crucial for identifying the onset of decomposition through mass loss associated with lithium sublimation. A typical TGA experiment is conducted by heating the Li4SiO4 powder in a controlled atmosphere (e.g., nitrogen, argon, or air) at a constant heating rate (e.g., 10°C/min) to a temperature exceeding its decomposition point (e.g., 1200°C).[8][9]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is invaluable for identifying phase transitions, which appear as endothermic or exothermic peaks in the DSC curve. For Li4SiO4, DSC can pinpoint the phase transitions occurring between 600°C and 740°C.[2]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a material. In-situ XRD, where diffraction patterns are collected as the sample is heated, is particularly powerful for studying the decomposition of Li4SiO4. It allows for the direct observation of the disappearance of Li4SiO4 peaks and the concurrent emergence of Li2SiO3 peaks, confirming the decomposition product and the temperature range over which this transformation occurs.[6]

Caption: Experimental Workflow for Thermal Analysis of Li₄SiO₄.

Concluding Remarks

The thermal stability and decomposition mechanism of Li4SiO4 are well-defined, with the material remaining stable up to approximately 900°C before decomposing into Li2SiO3 through a process involving lithium sublimation. A combination of TGA, DSC, and in-situ XRD provides a robust analytical framework for characterizing this behavior. For researchers and professionals working with Li4SiO4, a clear understanding of these thermal properties is paramount for optimizing its performance and ensuring its reliability in high-temperature applications. The data and methodologies presented in this guide offer a foundational resource for the continued investigation and application of this versatile ceramic material.

References

- 1. Lithium orthosilicate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

"ionic conductivity of different lithium silicate phases"

An In-depth Technical Guide on the Ionic Conductivity of Different Lithium Silicate (B1173343) Phases

This guide provides a comprehensive overview of the ionic conductivity of various lithium silicate phases, intended for researchers, scientists, and professionals in materials science and battery development. It covers quantitative data, detailed experimental methodologies, and visual representations of key concepts and processes.

Lithium silicates are a class of ceramic materials that have garnered significant interest as potential solid-state electrolytes for all-solid-state lithium-ion batteries. Their advantages include good chemical stability, particularly in air, and acceptable mechanical strength.[1] However, the ionic conductivity of pure this compound phases is often too low for practical applications at room temperature.[1] Consequently, extensive research has focused on enhancing their conductivity through various strategies such as doping, forming solid solutions, and creating glass-ceramic microstructures.[1][2][3] This guide delves into the ionic conductivity of different this compound phases, the experimental methods used to characterize them, and the factors influencing their conductive properties.

Ionic Conductivity Data of this compound Phases

The ionic conductivity of lithium silicates is highly dependent on their crystal structure, composition, and microstructure. The following tables summarize the reported ionic conductivity values for various crystalline and amorphous this compound phases.

Table 1: Ionic Conductivity of Crystalline this compound Phases

| This compound Phase | Formula | Dopant/Solid Solution | Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) | Reference |

| Lithium Orthosilicate (B98303) | Li₄SiO₄ | - | 300 | ~1 x 10⁻⁵ | - | [1] |

| Lithium Orthosilicate | Li₄SiO₄ | - | 300 | 2.5 x 10⁻⁶ | - | [2] |

| Lithium Orthosilicate | Li₄SiO₄ | 5% Nb | 300 | 1.01 x 10⁻⁴ | - | [1] |

| Lithium Orthosilicate | Li₄SiO₄ | - | 500 | ~1.8 x 10⁻⁵ (synthetic silica) | 0.13 (bulk), 0.16 (grain boundary) | [4] |

| Lithium Orthosilicate | Li₄SiO₄ | - | 500 | 4.61 x 10⁻⁵ (amorphous silica (B1680970) precursor) | - | [3][4] |

| Lithium Metasilicate | Li₂SiO₃ | - | >227 | - | - | [5] |

| Lithium Disilicate | Li₂Si₂O₅ | - | >350 | - | - | [5] |

| Li₄SiO₄-Li₃PO₄ Solid Solution | (1-z)Li₄SiO₄-(z)Li₃PO₄ | z = 0.1, 0.3, 0.5 | 300 | ~2.5 x 10⁻³ | - | [2] |

Table 2: Ionic Conductivity of Amorphous and Glass-Ceramic Lithium Silicates

| Material Type | Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

| Amorphous this compound Thin Film | Li₄SiO₄ (nominal) | 100 | 1.45 x 10⁻⁶ | [6] |

| Li₂S-SiS₂ Glass | xLi₂S–(100-x)SiS₂ | Room Temperature | Approaches 10⁻⁴ | [7] |

| Li₂O–B₂O₃–SiO₂–P₂O₅-LiX Glass | Multicomponent | Room Temperature | > 10⁻⁴ (with N-doping) | [8] |

Experimental Protocols

The characterization of ionic conductivity in lithium silicates involves several key experimental steps, from material synthesis to the final electrical measurements.

Synthesis of this compound Phases

Solid-State Reaction Method: This is a common and straightforward method for synthesizing polycrystalline this compound powders.[1][9]

-

Precursor Mixing: Stoichiometric amounts of high-purity precursor powders, such as lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂), are intimately mixed.[9] For doped samples, the appropriate amount of the dopant precursor (e.g., Nb₂O₅) is added.[1]

-

Calcination: The mixed powders are heated in a furnace at elevated temperatures (e.g., 700-900 °C) for a specified duration (e.g., 4 hours) to induce the solid-state reaction and form the desired this compound phase.[1][9] The process is often monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the reaction mechanism.[9]

-

Characterization: The phase purity and crystal structure of the synthesized powders are confirmed using X-ray diffraction (XRD).[1][9]

Sol-Gel Method: This method offers better control over the homogeneity and particle size of the final product.[3][4]

-

Precursor Solution: A solution of a silicon precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in the presence of a lithium salt (e.g., LiNO₃ or LiOH) dissolved in a suitable solvent like methanol (B129727) and water.[10]

-

Gelation: The solution is allowed to form a gel through hydrolysis and condensation reactions.

-

Drying and Calcination: The gel is dried to remove the solvent and then calcined at a specific temperature to obtain the final this compound powder.

Sample Preparation for Conductivity Measurement

-

Pellet Pressing: The synthesized powder is uniaxially or isostatically pressed into a dense pellet. This is a crucial step as the density of the pellet significantly affects the measured conductivity.[11]

-

Sintering: The pressed pellet is sintered at a high temperature (e.g., 1000 °C for 4 hours) to increase its density and promote grain growth.[1] The density of the sintered pellet is often measured using Archimedes' method.[1]

-

Electrode Application: To perform electrical measurements, ion-blocking electrodes (e.g., gold or platinum) are applied to the parallel faces of the sintered pellet, typically by sputtering or painting with a conductive paste followed by firing.

Ionic Conductivity Measurement

AC Impedance Spectroscopy: This is the most widely used technique to measure the ionic conductivity of solid electrolytes.[12][13]

-

Measurement Setup: The prepared pellet with electrodes is placed in a two-electrode setup within a temperature-controlled environment.[13]

-

Data Acquisition: A sinusoidal potential with a small amplitude (e.g., 50 mV) is applied across the sample over a wide range of frequencies (e.g., 10⁶ to 0.01 Hz).[13] The resulting complex impedance is measured at various temperatures.

-

Data Analysis: The impedance data is typically plotted in a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) and grain boundary resistance (R_gb) can be extracted from the intercepts of the semicircles with the real axis.

-

Conductivity Calculation: The total ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the pellet, A is the electrode area, and R is the total resistance (R_b + R_gb).[13]

Factors Influencing Ionic Conductivity

Several factors can significantly impact the ionic conductivity of lithium silicates.

Crystal Structure and Phase

The arrangement of atoms in the crystal lattice dictates the pathways for lithium-ion migration. For instance, the parent phase Li₄SiO₄ has a relatively ordered structure, which is consistent with its low ionic conductivity.[2] The formation of solid solutions, for example with Li₃PO₄, can introduce disorder and create more favorable 3D pathways for Li-ion conduction.[2][14]

Doping and Defect Concentration

Introducing dopants into the this compound structure is a key strategy to enhance ionic conductivity. Doping can create charge-compensating defects, such as lithium vacancies or interstitials, which act as charge carriers.[2] For example, doping Li₄SiO₄ with Nb has been shown to increase the ionic conductivity by nearly an order of magnitude.[1] However, excessive doping can lead to the formation of secondary, non-conductive phases that can hinder ion transport.[1]

Amorphous vs. Crystalline State

Amorphous or glassy lithium silicates can exhibit higher ionic conductivities compared to their crystalline counterparts.[7] This is attributed to the disordered nature of the glass structure, which can provide more open pathways for ion movement and a higher concentration of mobile ions. Glass-ceramics, which contain both crystalline and amorphous phases, are also being explored to combine the high conductivity of the glassy phase with the mechanical stability of the crystalline phase.[15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the ionic conductivity of lithium silicates.

Conclusion

The ionic conductivity of lithium silicates is a complex property influenced by a multitude of factors including the specific phase, the presence of dopants, and the degree of crystallinity. While pure crystalline lithium silicates generally exhibit low ionic conductivity, significant improvements have been achieved through strategies like forming solid solutions and creating glass-ceramic composites. The experimental techniques of solid-state synthesis and AC impedance spectroscopy are fundamental to the ongoing research and development in this field. Future work will likely focus on optimizing compositions and microstructures to further enhance ionic conductivity, bringing all-solid-state lithium-ion batteries closer to commercial reality.

References

- 1. worldscientific.com [worldscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uwo.ca [eng.uwo.ca]

- 7. lptmc.jussieu.fr [lptmc.jussieu.fr]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. scribd.com [scribd.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. people.bath.ac.uk [people.bath.ac.uk]

- 15. Progress and Perspective of Glass-Ceramic Solid-State Electrolytes for Lithium Batteries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Lithium Silicate Using FTIR and Raman

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the utilization of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of lithium silicate (B1173343) materials. These powerful, non-destructive techniques offer detailed insights into the vibrational modes of the silicate network, enabling the elucidation of its structure, the identification of non-bridging oxygens, and the quantification of different silicate species. This guide furnishes detailed experimental protocols, presents quantitative data in accessible formats, and visualizes the analytical workflow.

Introduction to Spectroscopic Characterization of Lithium Silicate

This compound glasses and crystals are materials of significant interest in various fields, including solid-state batteries, bioactive ceramics, and dental applications. Their properties are intrinsically linked to their atomic-level structure, particularly the arrangement of the silicate network. FTIR and Raman spectroscopy are pivotal techniques for probing this structure by measuring the vibrational, rotational, and other low-frequency modes in the material.

Fourier Transform Infrared (FTIR) Spectroscopy involves the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups and chemical bonds present. In lithium silicates, FTIR is particularly sensitive to the vibrations of Si-O, Si-O-Si, and Li-O bonds.

Raman Spectroscopy is a light scattering technique where a monochromatic light source (a laser) interacts with the sample. The scattered light is analyzed, and the shifts in frequency provide information about the vibrational modes. Raman spectroscopy is highly effective in characterizing the silicate network's connectivity, often denoted by Q

nExperimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and high-quality spectroscopic data. The following sections outline the methodologies for FTIR and Raman analysis of this compound samples.

Sample Preparation

The method of sample preparation is contingent on the physical form of the this compound (e.g., powder, thin film, bulk glass).

-

Powdered Samples (for both FTIR and Raman):

-

This compound glass or crystalline material is ground into a fine powder using an agate mortar and pestle to minimize scattering effects and ensure homogeneity.

-

For FTIR analysis using the KBr pellet technique, approximately 1-2 mg of the this compound powder is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is then pressed into a transparent pellet using a hydraulic press.

-

For Raman analysis, the powder can be directly placed on a microscope slide or in a sample holder.

-

-

Thin Film Samples:

-

This compound thin films are typically deposited on a suitable substrate, such as potassium chloride (KCl) crystals for transmission FTIR, or a Raman-inactive substrate for Raman spectroscopy.[1]

-

The films should be of uniform thickness to ensure consistent spectral results.

-

-

Bulk Glass/Crystal Samples (primarily for Raman):

-

The surface of the bulk sample should be polished to a mirror finish to minimize surface scattering and enhance the quality of the Raman signal.

-

FTIR Spectroscopy Protocol

The following protocol is a generalized procedure for acquiring FTIR spectra of this compound.

-

Instrument Setup:

-

Measurement Parameters:

-

Mode: Transmission mode is commonly used for KBr pellets and thin films on IR-transparent substrates.[1] Attenuated Total Reflectance (ATR) can also be used for powders and bulk samples.

-

Spectral Range: The mid-infrared range of 4000-400 cm

is typically scanned to capture all the fundamental vibrations of the silicate network.[1]−1 -

Resolution: A spectral resolution of 4 cm

is generally sufficient.−1 -

Number of Scans: A total of 809 scans are co-added to improve the signal-to-noise ratio.[1]

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

-

The this compound sample is then placed in the sample holder, and the sample spectrum is acquired.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy Protocol

The following protocol outlines a general procedure for the Raman analysis of this compound.

-

Instrument Setup:

-

Measurement Parameters:

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample damage or heating effects. A power of 10 mW is a common starting point.[3]

-

Objective Lens: A high-magnification objective (e.g., 100x) is used to focus the laser onto the sample surface.[3]

-

Spectral Range: A typical range for examining the silicate network is 200-1600 cm

.[4]−1 -

Acquisition Time and Accumulations: These parameters are adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

The Raman spectrum of the this compound sample is collected.

-

The raw spectrum is then corrected for background fluorescence and cosmic rays.

-

To quantitatively analyze the different silicate species, the corrected spectrum in the 800-1200 cm

region is often deconvoluted using Gaussian or Lorentzian peak fitting procedures.[5][6]−1

-

Data Presentation: FTIR and Raman Peak Assignments

The interpretation of FTIR and Raman spectra relies on the accurate assignment of observed peaks to specific vibrational modes. The following tables summarize the characteristic peak positions and their corresponding assignments for this compound.

FTIR Spectral Data

Wavenumber (cm | Vibrational Mode Assignment | Reference(s) |

| ~3700 | O-H stretching (from LiOH) | [1] |

| ~1450 | C-O stretching (from Li(_2)CO(_3)) | [1] |

| ~1160 | Asymmetric stretching of Si-O-Si ((\nu{as})(Si-O-Si)) | [1] |

| ~1100 | Asymmetric stretching of Si-O-Si ((\nu'{as})(Si-O-Si)) | [1] |

| ~1000 | Symmetric stretching of O-Si-O ((\nu_s)(O-Si-O)) | [1] |

| ~950 | Si-O(H) stretching | [7] |

| ~900 | Stretching of Si-O | [1] |

| ~880 | C-O bending (from Li(_2)CO(_3)) | [1] |

| ~740 | Asymmetric stretching of Si-O-Si ((\nu{as})(Si-O-Si)) | [1] |

| ~625 | O-Si-O bending | [7] |

| ~600 | Symmetric stretching of Si-O-Si ((\nu_s)(Si-O-Si)) | [1] |

| ~500-560 | Deformation vibrations of O-Si-O or S-O-Si ((\delta)(O-Si-O) or (\delta)(S-O-Si)) | [1] |

| ~440 | Deformation of Si-O | [1] |

Raman Spectral Data

The Raman spectra of lithium silicates are often analyzed in terms of Q

nWavenumber (cm | Q | Vibrational Mode Description | Reference(s) |

| ~1150 | Q | Stretching of Si-O in a fully polymerized network | [5][6] |

| ~1050-1080 | Q | Stretching of Si-O with one non-bridging oxygen | [4][5][6] |

| ~940-965 | Q | Stretching of Si-O with two non-bridging oxygens | [4][5][6] |

| ~840-860 | Q | Stretching of Si-O with three non-bridging oxygens | [4] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for FTIR and Raman spectroscopy.

Caption: Experimental workflow for FTIR analysis of this compound.

References

The Surface Chemistry and Reactivity of Lithium Silicate Powders: An In-depth Technical Guide

Introduction

Lithium silicate (B1173343) powders are a class of ceramic materials with diverse and significant applications, ranging from high-temperature CO2 capture and tritium (B154650) breeding in fusion reactors to their use in advanced battery technologies, biomedical devices, and as concrete densifiers.[1][2][3] The performance of lithium silicate powders in these applications is intrinsically linked to their surface chemistry and reactivity. This technical guide provides a comprehensive overview of the core principles governing the surface properties and reaction kinetics of various this compound phases, including lithium orthosilicate (B98303) (Li4SiO4), lithium metasilicate (B1246114) (Li2SiO3), and lithium disilicate (Li2Si2O5). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile materials.

Physicochemical Properties of this compound Powders

This compound powders typically present as white or slightly light gray amorphous or crystalline materials.[4] Their fundamental properties, such as density and thermal stability, are crucial for their application. For instance, their high melting point, generally exceeding 1000°C, contributes to their excellent thermal stability.[4]

Table 1: General Physical and Chemical Properties of this compound Powders

| Property | Description | Source(s) |

| Appearance | White or slightly light gray amorphous or crystalline powder | [4] |

| Solubility | Insoluble in water; soluble in strong acid or alkali solutions | [4] |

| Density | Approximately 2.0-2.2 g/cm³ | [4] |

| Melting Point | Typically above 1000 °C | [4] |

| Thermal Stability | High, resistant to significant degradation at high temperatures | [5] |

| Chemical Stability | Highly stable in most chemical environments; does not react with oxygen and moisture in the air | [4] |

Synthesis and Surface Characteristics

The surface chemistry and reactivity of this compound powders are highly dependent on the synthesis method employed. The two primary methods are the solid-state reaction and the sol-gel process.

Solid-State Reaction Method

The solid-state reaction is a conventional and widely used method for synthesizing this compound powders.[1][6][7] It typically involves the high-temperature reaction between a lithium source, such as lithium carbonate (Li2CO3) or lithium hydroxide (B78521) (LiOH), and a silica (B1680970) source, like amorphous silica (SiO2).[1][8] The stoichiometry of the reactants and the calcination temperature are critical parameters that determine the final phase composition and microstructure of the powder.[1]

Table 2: Influence of Synthesis Conditions on this compound Phase Purity (Solid-State Reaction)

| Li:Si Molar Ratio | Calcination Temperature (°C) | Resulting Major Phase(s) | Purity | Source(s) |

| 0.5, 1, 2 | 700 | Li2SiO3 (with amorphous SiO2) | - | [1] |

| 4 | 700 | Li4SiO4 | 98% | [1][6] |

| 2 | 800 | Li2SiO3 | 99% | [1] |

| 4 | 800 | Pure Li4SiO4 (after 4h) | - | [1][6] |

| 2 | 900 | Pure Li2SiO3 | - | [1] |

| 4 | 900 | Decomposition of Li4SiO4 | - | [1][6] |

The solid-state reaction mechanism for the formation of Li4SiO4 from Li2CO3 and SiO2 is proposed to be a two-step process.[1][6]

Sol-Gel Method

The sol-gel method offers an alternative route to produce this compound powders with enhanced properties. This technique involves the hydrolysis and condensation of molecular precursors, such as lithium nitrate (B79036) and colloidal silica, to form a gel, which is then dried and calcined.[9] The sol-gel approach can yield powders with unique morphologies, such as platelet-shaped particles, which exhibit higher surface area and, consequently, enhanced reactivity.[9]